N-Boc-2-chlorobenzyl-glycine
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Overview
Description
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine, commonly known as N-Boc-2-chlorobenzyl-glycine, is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the benzyl group is substituted with a chlorine atom. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine typically involves the protection of glycine with a Boc group followed by the introduction of the 2-chlorobenzyl group. The process can be summarized as follows:
Protection of Glycine: Glycine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-glycine.
Formation of Acid Chloride: The N-Boc-glycine is then converted to its acid chloride using thionyl chloride (SOCl2).
Introduction of 2-Chlorobenzyl Group: The acid chloride is reacted with 2-chlorobenzylamine in the presence of a base to yield N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine.
Industrial Production Methods
Industrial production of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Glycine derivatives.
Substitution: Various substituted benzyl glycine derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the 2-chlorobenzyl group.
N-Boc-2-cyclopropyl-glycine: Contains a cyclopropyl group instead of the 2-chlorobenzyl group.
N-Boc-2-phenyl-glycine: Contains a phenyl group instead of the 2-chlorobenzyl group
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further modified .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHXPHJYOPXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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